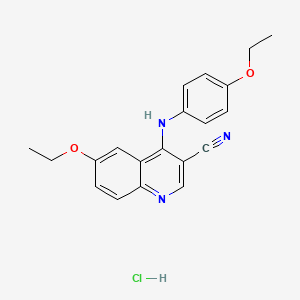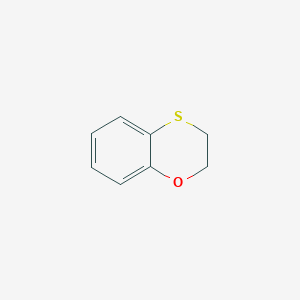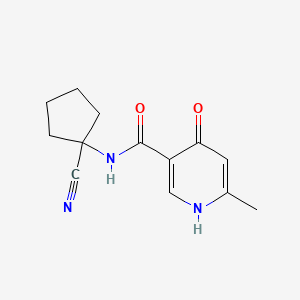
N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CCPA, belongs to the class of adenosine receptor agonists and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It is a potent and selective adenosine receptor agonist, which means it can activate specific adenosine receptors in the body. This property makes it useful for studying the role of adenosine receptors in various physiological processes, such as inflammation, pain, and cardiovascular function.
Mecanismo De Acción
N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide exerts its effects by binding to and activating specific adenosine receptors in the body. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in various physiological processes. Activation of adenosine receptors by N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide leads to a cascade of intracellular signaling events that ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and improve cardiovascular function. Additionally, N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is its potency and selectivity as an adenosine receptor agonist. This property makes it useful for studying the role of adenosine receptors in various physiological processes. However, one limitation of N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments and may require the use of specialized solvents or delivery methods.
Direcciones Futuras
There are several potential future directions for research on N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide. One area of interest is the development of novel therapeutics based on N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide's ability to activate adenosine receptors. This could lead to the development of new treatments for a variety of diseases, including inflammation, pain, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide and its effects on various physiological processes. This could lead to a better understanding of the role of adenosine receptors in the body and could have implications for the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide involves the reaction of 1-cyanocyclopentene with methyl 4-pyridinecarboxylate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a high-purity compound. This method has been optimized to produce N-(1-Cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide in high yields and purity, making it suitable for large-scale production.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-6-11(17)10(7-15-9)12(18)16-13(8-14)4-2-3-5-13/h6-7H,2-5H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQSGBVRKFXLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Methoxy-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001262.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3001268.png)
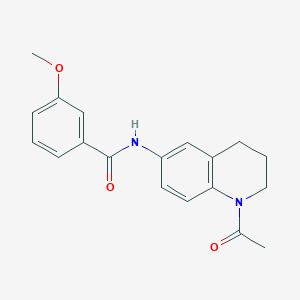
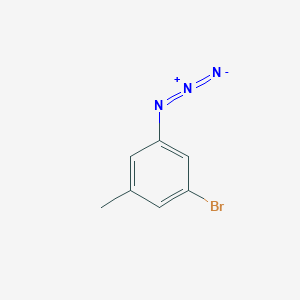
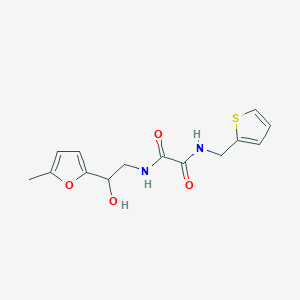
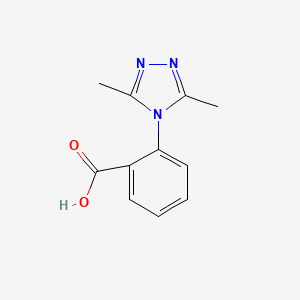
![2-[(2,4-Dichlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3001274.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3001276.png)
